molecular formula C4H8ClN3O2 B1377185 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride CAS No. 64420-18-4

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B1377185
CAS No.: 64420-18-4
M. Wt: 165.58 g/mol
InChI Key: GLGDAKDOVNASRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride is a heterocyclic compound with the molecular formula C4H8ClN3O2 and a molecular weight of 165.58 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring substituted with an amino group and a methyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 3-methylimidazolidine-2,4-dione with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-amino-3-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c1-6-3(8)2-7(5)4(6)9;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDAKDOVNASRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 5
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Amino-3-methylimidazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.